Ethyl 3-(3,4,5-trimethoxyphenyl)but-2-enoate

Description

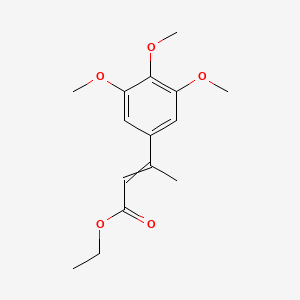

Ethyl 3-(3,4,5-trimethoxyphenyl)but-2-enoate is a synthetic ester derivative featuring a conjugated α,β-unsaturated carbonyl system linked to a 3,4,5-trimethoxyphenyl group. Its molecular formula is C₁₅H₂₀O₅, with a molecular weight of 280.324 g/mol (MDL: MFCD01736803) . The compound’s structure includes a but-2-enoate chain, distinguishing it from shorter-chain analogues like cinnamates (prop-2-enoates). This compound is of interest in medicinal chemistry due to the bioactivity of trimethoxyphenyl derivatives in targeting neurodegenerative diseases and cancer .

Properties

CAS No. |

915312-59-3 |

|---|---|

Molecular Formula |

C15H20O5 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

ethyl 3-(3,4,5-trimethoxyphenyl)but-2-enoate |

InChI |

InChI=1S/C15H20O5/c1-6-20-14(16)7-10(2)11-8-12(17-3)15(19-5)13(9-11)18-4/h7-9H,6H2,1-5H3 |

InChI Key |

UTCFSSFFAGTPHA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C)C1=CC(=C(C(=C1)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification

This method involves the direct reaction of the corresponding acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). The procedure typically includes:

- Heating a mixture of 3-(3,4,5-trimethoxyphenyl)butenoic acid and ethanol.

- Removing water formed during the reaction via distillation or using a Dean-Stark apparatus to drive the equilibrium towards ester formation.

Michael Addition

Another strategy involves a Michael addition where an enolate derived from ethyl acetoacetate can react with a suitable electrophile containing a methoxy-substituted aromatic ring.

Summary of Yields and Conditions

| Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Horner-Wadsworth-Emmons | 80-90 | Room temperature; base catalysis |

| Direct Esterification | 70-85 | Reflux; acid catalyst |

| Michael Addition | Variable | Base-catalyzed; specific conditions vary |

Post-synthesis, characterization of this compound is essential to confirm its structure and purity. Common techniques include:

Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure.

Infrared Spectroscopy (IR) : Useful for identifying functional groups present in the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4,5-trimethoxyphenyl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of 3-(3,4,5-trimethoxyphenyl)but-2-enoic acid or corresponding ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted trimethoxyphenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(3,4,5-trimethoxyphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, including anti-inflammatory, anticancer, and enzyme inhibitory activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trimethoxycinnamate Derivatives

Example Compound :

- Ethyl (2E)-3-(3,4,5-trimethoxyphenyl)acrylate (prop-2-enoate) Molecular Formula: C₁₄H₁₈O₅ Molecular Weight: 266.29 g/mol .

Key Differences :

- The target compound has a but-2-enoate chain (four-carbon chain) versus the prop-2-enoate (three-carbon chain) in cinnamates.

Chalcone Derivatives

Example Compound :

Key Differences :

- Chalcones feature a ketone group instead of an ester, altering electronic properties and hydrogen-bonding capacity.

Combretastatin Analogues

Example Compound :

Key Differences :

- Combretastatins often include a stilbene scaffold (two aromatic rings connected by a double bond), whereas the target compound has a monoaromatic system with an ester side chain.

Benzylidene Derivatives

Example Compound :

- Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate Molecular Formula: C₁₆H₂₀O₆ Molecular Weight: 308.33 g/mol .

Key Differences :

- The Z-configuration may influence crystallinity and bioavailability .

Physicochemical and Pharmacokinetic Properties

Biological Activity

Ethyl 3-(3,4,5-trimethoxyphenyl)but-2-enoate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various organic reactions involving trimethoxyphenyl derivatives. The structural formula of the compound is represented as follows:

This compound features a but-2-enoate backbone substituted with a 3,4,5-trimethoxyphenyl group, which is crucial for its biological activity. The presence of methoxy groups enhances lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives containing methoxy groups can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of pathways associated with apoptosis and cell cycle regulation. This compound has been evaluated for its cytotoxic effects against human cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | EC50 (μM) | Mechanism |

|---|---|---|---|

| TMECG | Melanoma | 10 | DHFR inhibition |

| This compound | HeLa | TBD | TBD |

Note: TBD = To Be Determined based on further studies.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It exhibits activity against various pathogens by disrupting cellular processes essential for bacterial survival. This includes interference with the type III secretion system (T3SS) in Gram-negative bacteria, which is critical for their virulence.

Case Study: Inhibition of T3SS

In a study focusing on the inhibition of T3SS activity in enteropathogenic E. coli (EPEC), this compound demonstrated significant inhibition at concentrations around 50 μM. This suggests its potential as a therapeutic agent against antibiotic-resistant bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancerous and microbial cells.

- Cell Cycle Arrest : The presence of trimethoxy groups may enhance the compound's ability to induce cell cycle arrest in cancer cells by modulating signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.